molecular formula Cu6Sn5 B12649418 Einecs 234-648-2 CAS No. 12019-69-1

Einecs 234-648-2

货号: B12649418
CAS 编号: 12019-69-1
分子量: 974.8 g/mol
InChI 键: FZHWCQIYQKQOBP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

六锡五铜,也称为 Cu6Sn5,是一种由铜和锡组成的金属间化合物。由于其独特的特性,例如高硬度和脆性,该化合物在各种工业应用中具有重要意义。 它通常存在于镀锡铜合金的界面,并且以其在焊接和电子应用中的作用而闻名 .

准备方法

合成路线和反应条件

六锡五铜通常是通过锡向铜中扩散而形成的。当锡镀到铜基底上时,会发生这种过程,两种金属在高温下相互作用。 金属间化合物最初在镀层和基材的界面形成,并随着所有锡被消耗而生长 .

工业生产方法

在工业环境中,可以通过各种镀锡方法来形成六锡五铜,包括:

    商业热浸镀锡: 锡从熔融浴中涂抹,迅速形成厚达 20-40 微米的金属间层。

    气体平整镀锡: 锡从熔融浴中涂抹,并使用气体喷射,可以产生更厚的锡层。

    电镀锡: 锡在不使用热熔融锡的情况下涂抹,因此在镀层过程中几乎没有或根本没有形成金属间层。

    回流镀锡: 以电镀锡开始,但熔化锡的炉子处理会启动一层薄薄的金属间层.

化学反应分析

反应类型

六锡五铜会发生各种化学反应,包括:

常见试剂和条件

涉及六锡五铜的反应中常用的试剂包括:

    氧气: 用于氧化反应。

    盐酸: 用于溶解和分析该化合物。

    其他金属: 用于取代反应。

形成的主要产物

从涉及六锡五铜的反应中形成的主要产物包括各种氧化物和取代的金属间化合物,具体取决于具体的反应条件 .

科学研究应用

六锡五铜有几个科学研究应用,包括:

作用机制

六锡五铜发挥作用的机制涉及在锡和铜界面形成稳定的金属间层。该层充当“粘合剂”,将两种金属结合在一起,提供机械稳定性和抗氧化性。 该化合物的硬度和脆性很高,是由于铜和锡原子之间强烈的原子键合 .

相似化合物的比较

类似化合物

    三锡一铜:

    四锡三镍:

独特性

六锡五铜因其特定的原子比率和由此产生的特性而独一无二。与 Cu3Sn 相比,Cu6Sn5 具有不同的晶体结构和机械性能。 类似地,Ni3Sn4 与 Cu6Sn5 相比具有不同的热性能和电性能,使每种化合物适合不同的应用 .

属性

CAS 编号

12019-69-1

分子式

Cu6Sn5

分子量

974.8 g/mol

InChI

InChI=1S/6Cu.5Sn

InChI 键

FZHWCQIYQKQOBP-UHFFFAOYSA-N

规范 SMILES

[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Sn].[Sn].[Sn].[Sn].[Sn]

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。